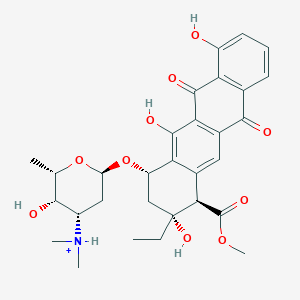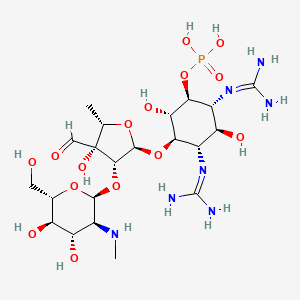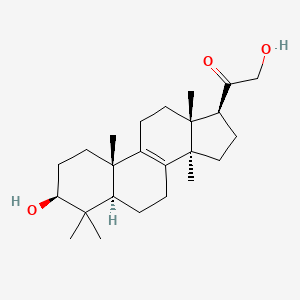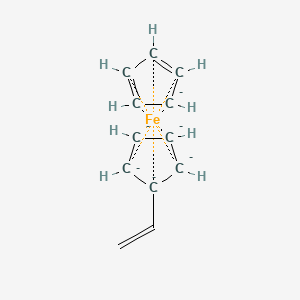
Micropeptin EI964
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Micropeptin EI964 is a natural product found in Microcystis with data available.
Applications De Recherche Scientifique
Protease Inhibition
Micropeptin EI964, along with other micropeptins like EI992, is identified as a novel trypsin inhibitor. These compounds were isolated from a natural bloom of the cyanobacterium Microcystis aeruginosa. Their structures were elucidated using advanced spectroscopic methods, and they demonstrated significant inhibitory activity against trypsin, a type of serine protease (Ploutno, Shoshan, & Carmeli, 2002).
Chemical Biology and Drug Discovery
Micropeptin EI964 belongs to a broader family of Ahp-cyclodepsipeptides, which includes cyanopeptolins and lyngbyastatins. These compounds are known for their serine protease inhibitory properties and have been studied extensively for their potential in drug discovery. They are produced through non-ribosomal peptide synthesis and have been a subject of interest due to their molecular mode of action and utility in developing new therapeutics (Köcher et al., 2020).
Biosynthesis and Gene Clustering
Research on Microcystis aeruginosa has led to the cloning of the gene cluster involved in the production of micropeptin, including EI964. This study has helped in understanding the biosynthetic pathways of these compounds. The findings suggest diversification and propagation of non-ribosomal peptide synthetase (NRPS) genes in cyanobacteria, providing insights into the genetic basis of micropeptin production (Nishizawa et al., 2011).
Novel Applications in Agriculture
Recent studies suggest that some primary microRNA (pri-miRNA) can code for micropeptides, which may positively regulate the accumulation of their associated miRNAs. This discovery opens up potential applications in agriculture to improve crop traits, suggesting a broader scope for the application of micropeptides like EI964 (Prasad, Sharma, & Prasad, 2020).
Contribution to Muscle Physiology
In a related field, a study has identified a conserved micropeptide named myoregulin, which shares structural similarities with certain inhibitors including micropeptins. This micropeptide regulates muscle relaxation by interacting with the sarcoplasmic reticulum calcium pump, highlighting the importance of micropeptides in muscle physiology (Anderson et al., 2015).
Propriétés
Nom du produit |
Micropeptin EI964 |
|---|---|
Formule moléculaire |
C46H64N10O13 |
Poids moléculaire |
965.1 g/mol |
Nom IUPAC |
(3S)-3-acetamido-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-8-[(2S)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H64N10O13/c1-6-24(2)37-45(68)69-25(3)38(54-40(63)32(23-36(60)61)50-26(4)57)42(65)51-30(13-10-20-49-46(47)48)39(62)52-31-18-19-35(59)56(43(31)66)34(22-27-11-8-7-9-12-27)44(67)55(5)33(41(64)53-37)21-28-14-16-29(58)17-15-28/h7-9,11-12,14-17,24-25,30-35,37-38,58-59H,6,10,13,18-23H2,1-5H3,(H,50,57)(H,51,65)(H,52,62)(H,53,64)(H,54,63)(H,60,61)(H4,47,48,49)/t24-,25+,30-,31-,32-,33-,34-,35+,37-,38-/m0/s1 |
Clé InChI |
WCCRMFNYIYCRFM-KSLWBAALSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C)C |
SMILES canonique |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C)C |
Synonymes |
micropeptin EI964 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)

![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)


![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)

amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)
